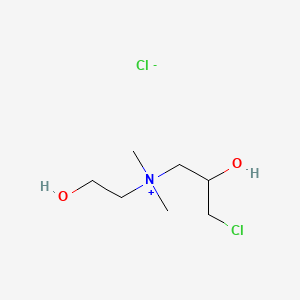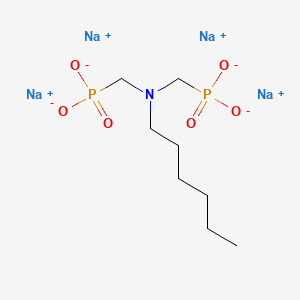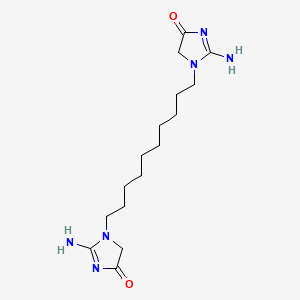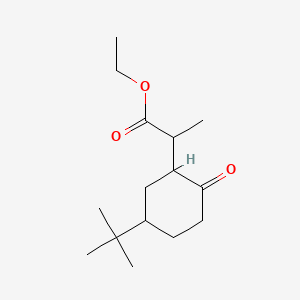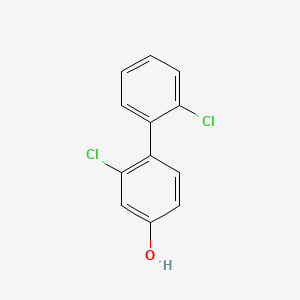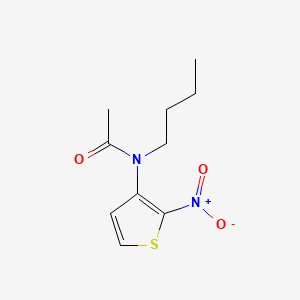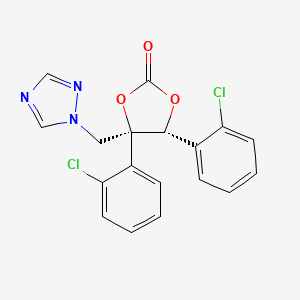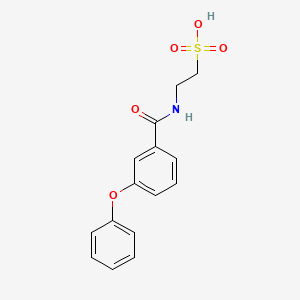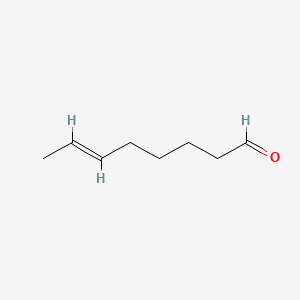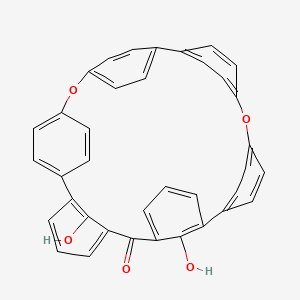
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is also known by its IUPAC name, 1,3,5,5-tetramethyl-1,3-diazinan-2-one. This compound is a cyclic urea and is often used as a polar aprotic organic solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under acidic conditions. Another method includes the reaction of bromopyridinecarboxylic acids with β-diketones, followed by treatment with ammonia.
Industrial Production Methods
In industrial settings, the compound is typically produced in large quantities using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to yield tetrahydro derivatives.
Substitution: It can participate in substitution reactions, particularly N-alkylation and O-alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for cyclization, ammonia for treatment, and various oxidizing and reducing agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation reactions yield N-alkylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the nicotinamide-binding site of the enzyme, preventing its activity and thereby inhibiting cancer cell replication. The pathways involved include the regulation of telomere length and the facilitation of mitosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another cyclic urea used as a solvent.
Pyrido[2,3-d]pyrimidin-5-one: A compound with similar structural features but different biological activities.
Uniqueness
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one is unique due to its specific molecular structure, which allows it to act as a versatile solvent and a potential inhibitor of enzymes involved in cancer. Its ability to participate in various chemical reactions also makes it valuable in synthetic chemistry .
Properties
CAS No. |
30879-82-4 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,3,5,5-tetramethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H16N2O/c1-8(2)5-9(3)7(11)10(4)6-8/h5-6H2,1-4H3 |
InChI Key |
OTEZPAVCBPPFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)N(C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


